5-Bromohex-3-en-1-yne

CAS No.: 62117-91-3

Cat. No.: VC19496988

Molecular Formula: C6H7Br

Molecular Weight: 159.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62117-91-3 |

|---|---|

| Molecular Formula | C6H7Br |

| Molecular Weight | 159.02 g/mol |

| IUPAC Name | 5-bromohex-3-en-1-yne |

| Standard InChI | InChI=1S/C6H7Br/c1-3-4-5-6(2)7/h1,4-6H,2H3 |

| Standard InChI Key | PPSLUPYGYOPLQB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C=CC#C)Br |

Introduction

Structural Identification and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

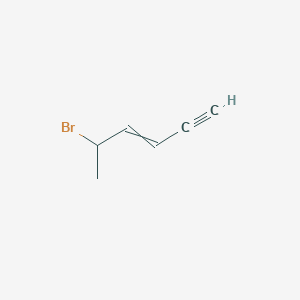

The systematic name 5-bromohex-3-en-1-yne reflects the compound’s structure: a six-carbon chain with a triple bond at position 1 (), a double bond at position 3 (), and a bromine substituent at position 5 () . Its molecular formula, , corresponds to a molecular weight of 159.02 g/mol .

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 62117-91-3 | |

| DSSTox Substance ID | DTXSID90811723 | |

| SMILES Notation | CC(C=CC#C)Br | |

| InChI Key | PPSLUPYGYOPLQB-UHFFFAOYSA-N |

The SMILES string \text{CC(C=CC#C)Br} explicitly defines the connectivity: a methyl group () at , a bromine atom at , and conjugated unsaturated bonds between (alkyne) and (alkene) .

Stereochemical Considerations

Unlike its isomer 5-bromohex-1-en-3-yne (PubChem CID 171396429), which exists as enantiomers due to a chiral center at , 5-bromohex-3-en-1-yne lacks stereoisomerism. The planar geometry of the alkyne and alkene groups eliminates chirality in this configuration .

Synthetic Routes and Methodological Insights

Cross-Coupling Reactions

Physicochemical Properties and Computational Data

Lipophilicity and Solubility

The computed partition coefficient () indicates moderate lipophilicity, suggesting preferential solubility in organic solvents like dichloromethane or ethyl acetate over water . This property aligns with trends observed in brominated hydrocarbons, where increased halogen content enhances hydrophobicity.

Spectral Signatures

-

Infrared (IR) Spectroscopy: Strong absorption bands near (C≡C-H stretch) and (C≡C stretch) would confirm the alkyne group, while the alkene C=C stretch appears near .

-

Nuclear Magnetic Resonance (NMR):

Reactivity and Functional Group Transformations

Alkyne Reactivity

The terminal alkyne () can undergo:

-

Nucleophilic Addition: Reaction with Grignard reagents forms new carbon-carbon bonds.

-

Cycloaddition: Participation in [2+2] or [4+2] cycloadditions to generate cyclic products .

-

Deprotonation: Strong bases (e.g., ) generate acetylides, useful in alkylation reactions .

Alkene Reactivity

The conjugated alkene () is susceptible to:

-

Electrophilic Addition: Bromine or hydrogen halides add across the double bond.

-

Hydrogenation: Catalytic hydrogenation () reduces the alkene to a single bond, yielding 5-bromohex-1-yne .

Bromine Substitution

The bromine atom at participates in nucleophilic substitution (SN2) or elimination (E2) reactions. For example, treatment with replaces Br with a nitrile group, while strong bases induce dehydrohalogenation to form dienes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume